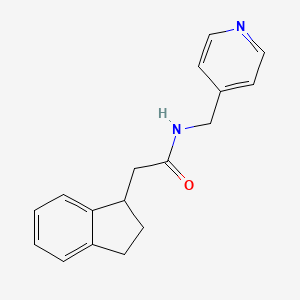
N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide, also known as compound X, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. The molecule belongs to the class of piperidine carboxamides and is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X involves its binding to the α7 nAChR, which is a ligand-gated ion channel. By binding to this receptor, N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X blocks the influx of calcium ions into the neuron, which is necessary for proper neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X can modulate several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, one limitation is the potential for off-target effects, as N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X may also interact with other receptors or ion channels.
Zukünftige Richtungen
There are several potential future directions for research on N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X. One area of interest is the development of more potent and selective α7 nAChR antagonists for therapeutic use. Additionally, further studies are needed to explore the potential of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, research is needed to better understand the biochemical and physiological effects of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X on neurotransmitter systems and synaptic plasticity.
Synthesemethoden
The synthesis of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X involves several steps, starting with the preparation of 3'-fluorobiphenyl-4-carboxylic acid and pyrimidine-2-carboxylic acid. These two N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamides are then coupled using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 1-(pyrimidin-2-ylmethyl)-3'-fluorobiphenyl-4-carboxylic acid.
The next step involves the reduction of the carboxylic acid group to an alcohol using a reducing agent, such as lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the corresponding chloride using thionyl chloride (SOCl2).
Finally, the piperidine moiety is introduced through a reductive amination reaction using the chloride intermediate and piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB).
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in several neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c24-20-6-1-4-18(14-20)17-7-9-21(10-8-17)27-23(29)19-5-2-13-28(15-19)16-22-25-11-3-12-26-22/h1,3-4,6-12,14,19H,2,5,13,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNVLCPAKHDXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5621064.png)

![(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)
![methyl 4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5621069.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5621075.png)
![(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5621101.png)
![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)